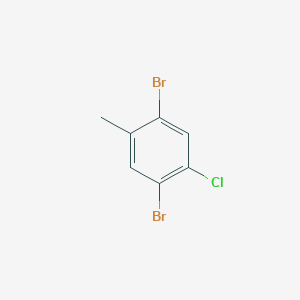

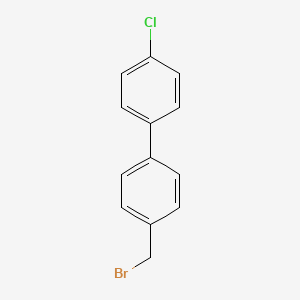

4-(Bromomethyl)-4'-chloro-1,1'-biphenyl

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, a compound method was described for 2-cyanic acid-4’-bromomethylbiphenyl, where halogenated hydrocarbon solvent is a methylene dichloride; Radical initiator is 2, and 2’-Diisopropyl azodicarboxylate, bromizating agent are N-bromosuccinimide, bromine or C5H6Br2N2O2 .Scientific Research Applications

Synthesis of Block Copolymers

- Scientific Field: Polymer Chemistry

- Application Summary: It is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .

- Methods of Application: The compound is obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) is obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide .

- Results: The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT .

Synthesis of Ligands

- Scientific Field: Organic Chemistry

- Application Summary: It is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .

- Methods of Application: The compound is useful in the preparation of 4- [ (2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .

- Results: The product is a ligand with a chelating pyrazolyl-pyridine group and a pendant aromatic nitrile .

Synthesis of Eprosartan

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: It acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The outcome is the synthesis of eprosartan, an antihypertensive agent .

Synthesis of Temoporfin

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: It is used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), which is a second generation photosensitizer .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The outcome is the synthesis of temoporfin, a second generation photosensitizer .

Synthesis of Bromothymol Blue

- Scientific Field: Analytical Chemistry

- Application Summary: It is used in the synthesis of Bromothymol Blue, a pH indicator commonly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The outcome is the synthesis of Bromothymol Blue, a pH indicator .

Synthesis of 4-(5-Arylidene-2,4-Dioxothiazolidin-3-yl) Methylbenzoic Acids

- Scientific Field: Organic Chemistry

- Application Summary: It is used in the preparation of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl) methylbenzoic acids .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The outcome is the synthesis of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl) methylbenzoic acids .

Synthesis of Fluorescent Labeling Agents

- Scientific Field: Biochemistry

- Application Summary: It is used in the synthesis of bromomethylcoumarins, which are reactive compounds for fluorescent labeling of RNA .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The outcome is the synthesis of bromomethylcoumarins, which are used for fluorescent labeling of RNA .

Synthesis of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile

- Scientific Field: Organic Chemistry

- Application Summary: It is useful in the preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole .

- Methods of Application: The reaction is carried out in the presence of potassium hydroxide .

- Results: The outcome is the synthesis of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile .

properties

IUPAC Name |

1-(bromomethyl)-4-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrCl/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJKBSRJGARHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-4'-chloro-1,1'-biphenyl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.